

Application Notes and Protocols for Methyltetrazine-DBCO Labeling of Antibodies

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Compound of Interest

Compound Name: Methyltetrazine-DBCO

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Introduction

The conjugation of antibodies with functional molecules is a critical process in the development of advanced biotherapeutics and research reagents, including antibody-drug conjugates (ADCs), and agents for pre-targeted radioimmunotherapy and bio-imaging.^[1] The use of bioorthogonal chemistry, specifically the reaction between methyltetrazine (MTz) and dibenzocyclooctyne (DBCO), offers a highly specific and efficient method for antibody labeling.^{[2][3][4]} This inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction is known for its rapid kinetics and the ability to proceed in complex biological environments without interfering with native biochemical processes.^[5]

This document provides a detailed protocol for the labeling of antibodies with a methyltetrazine moiety, which can then be reacted with a DBCO-containing molecule. This two-step strategy allows for the precise and stable attachment of a wide range of payloads to an antibody.

Principle of Labeling

The labeling process involves two key steps:

- **Antibody Activation:** The antibody is first functionalized with a methyltetrazine group. This is typically achieved by reacting the primary amines (e.g., lysine residues) on the antibody surface with an N-hydroxysuccinimide (NHS) ester of a methyltetrazine-containing linker.

- **Bioorthogonal Conjugation:** The methyltetrazine-labeled antibody is then reacted with a molecule functionalized with a DBCO group. This strain-promoted alkyne-azide cycloaddition (SPAAC) is a "click chemistry" reaction that forms a stable covalent bond.

The use of a polyethylene glycol (PEG) spacer in the linker can enhance solubility and reduce steric hindrance.

Experimental Protocols

Materials

- Antibody to be labeled (in an amine-free buffer)
- Methyltetrazine-NHS ester (with or without a PEG spacer)
- DBCO-functionalized molecule (e.g., drug, fluorophore)
- Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0
- Quenching Buffer: Tris-HCl, pH 8.0
- Anhydrous Dimethylsulfoxide (DMSO)
- Purification equipment: Size-Exclusion Chromatography (SEC) column, spin desalting columns, or dialysis cassettes

Antibody Preparation

- **Buffer Exchange:** Ensure the antibody solution is free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like bovine serum albumin (BSA) or gelatin, as these will compete with the antibody for reaction with the NHS ester. If necessary, perform a buffer exchange into an amine-free buffer such as PBS using a spin desalting column or dialysis.
- **Concentration Adjustment:** Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.

Methyltetrazine Labeling of Antibody

- **Reagent Preparation:** Prepare a 10 mM stock solution of the Methyltetrazine-NHS ester in anhydrous DMSO immediately before use.
- **Reaction Setup:** Add a 10- to 30-fold molar excess of the Methyltetrazine-NHS ester stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be below 10%.
- **Incubation:** Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
- **Quenching:** Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
- **Purification:** Remove the excess, unreacted methyltetrazine linker and quenching agent using a spin desalting column, size-exclusion chromatography (SEC), or dialysis.

DBCO Conjugation to Methyltetrazine-Labeled Antibody

- **Reaction Setup:** Add a 1.5- to 10-fold molar excess of the DBCO-functionalized molecule to the purified methyltetrazine-labeled antibody.
- **Incubation:** Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
- **Final Purification:** Purify the final antibody conjugate to remove any unreacted DBCO-molecule using SEC or another appropriate chromatographic method.

Data Presentation

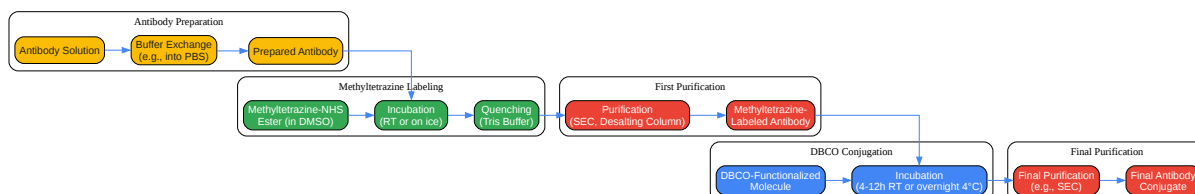
Table 1: Recommended Reaction Conditions for Methyltetrazine-NHS Ester Labeling

| Parameter | Recommended Condition | Reference |
|------------------------|----------------------------------|-----------|
| Antibody Concentration | 1 - 5 mg/mL | |
| Molar Excess of Linker | 10 to 30-fold | |
| Reaction Buffer | PBS, HEPES, Borate | |
| Reaction pH | 7.0 - 9.0 | |
| Reaction Temperature | Room Temperature or on ice | |
| Incubation Time | 30-60 min (RT) or 2 hrs (on ice) | |
| Quenching Agent | Tris Buffer (50-100 mM) | |

Table 2: Purification Method Comparison

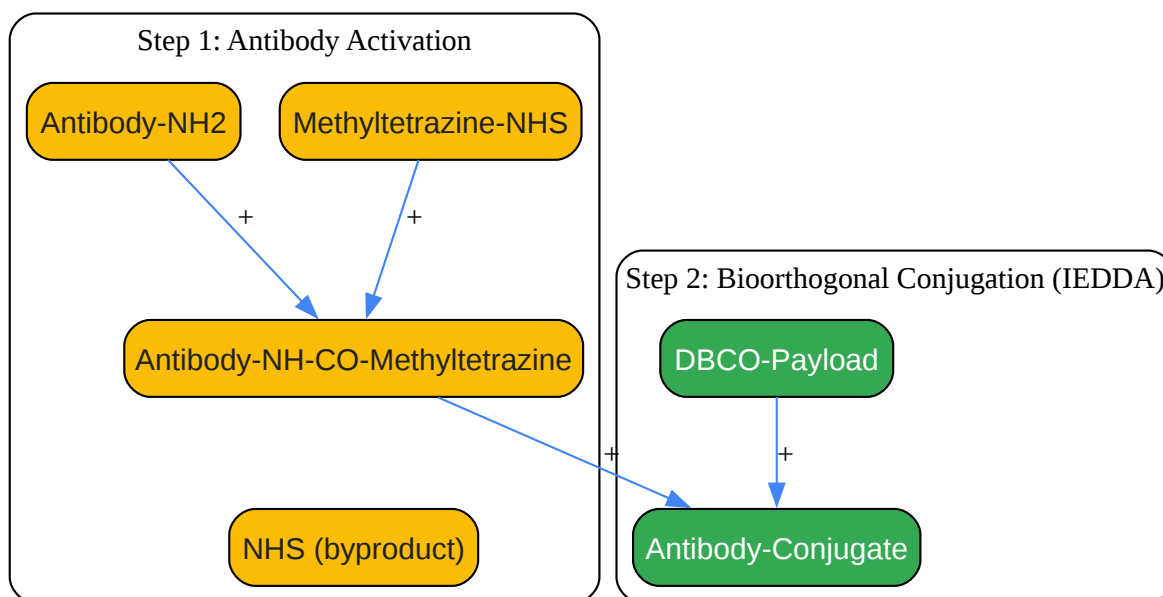
| Purification Method | Principle | Advantages | Disadvantages |
|-------------------------------------|--|--|---------------------------------------|
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size | High resolution, good for removing small molecules | Can be time-consuming |
| Spin Desalting Columns | Gel filtration in a spin column format | Rapid, convenient for small volumes | Lower resolution than traditional SEC |
| Dialysis | Diffusion across a semi-permeable membrane | Simple, requires minimal equipment | Slow, may result in sample dilution |

Visualizations



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Caption: Experimental workflow for the two-step labeling of antibodies.



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Caption: Chemical reaction pathway for antibody labeling.

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